

A Technical Guide to 4-Hydroxyphenylacetic acid-d6 for Research Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Hydroxyphenylacetic acid-d6

Cat. No.: B12413197

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability and technical specifications of **4-Hydroxyphenylacetic acid-d6** (4-HPAA-d6), a deuterated internal standard crucial for accurate quantification in mass spectrometry-based bioanalytical studies. This document outlines its chemical properties, commercial sources, and a detailed experimental protocol for its application in metabolic and pharmacokinetic research.

Core Compound Information

4-Hydroxyphenylacetic acid-d6 (deuterated 4-HPAA) is a stable isotope-labeled version of 4-Hydroxyphenylacetic acid, a significant metabolite derived from the microbial breakdown of polyphenols and aromatic amino acids in the gut. Its deuteration makes it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) analysis, as it shares near-identical physicochemical properties with the endogenous analyte but is distinguishable by its higher mass. This allows for precise correction of matrix effects and variations during sample preparation and analysis.

Commercial Suppliers and Product Specifications

Several commercial suppliers offer **4-Hydroxyphenylacetic acid-d6** for research purposes. The following table summarizes the available quantitative data from prominent vendors to facilitate easy comparison.

Supplier	Product Code/CAS No.	Purity	Isotopic Enrichment	Available Quantities
MedChemExpress	HY-N1902S / 100287-06-7	99.16% (HPLC) [1]	99.42%[1]	1mg, 5mg, 10mg
LGC Standards	TRC-H949062 / 100287-06-7	Data not readily available	Data not readily available	50mg, 100mg
Pharmaffiliates	PA STI 088653 / 100287-06-7	Data not readily available	Data not readily available	Inquire for details
Alsachim (Shimadzu)	N/A	Data not readily available	Data not readily available	Inquire for details

Note: While LGC Standards (which includes Toronto Research Chemicals), Pharmaffiliates, and Alsachim are confirmed suppliers, their detailed certificates of analysis with specific purity and isotopic enrichment values were not publicly available at the time of this guide's compilation. Researchers are advised to request this information directly from the suppliers.

Application in Quantitative Bioanalysis: Experimental Protocol

The following is a detailed methodology for the quantification of 4-Hydroxyphenylacetic acid in human serum using **4-Hydroxyphenylacetic acid-d6** as an internal standard, adapted from a validated UPLC-MS/MS method for related metabolites.[2][3]

Materials and Reagents

- 4-Hydroxyphenylacetic acid (analytical standard)
- **4-Hydroxyphenylacetic acid-d6** (internal standard)
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)

- Ultrapure water
- Human serum samples

Preparation of Stock and Working Solutions

- Stock Solutions (1 mg/mL): Accurately weigh and dissolve 4-Hydroxyphenylacetic acid and **4-Hydroxyphenylacetic acid-d6** in methanol to prepare individual stock solutions.
- Working Solutions: Prepare serial dilutions of the 4-Hydroxyphenylacetic acid stock solution with a 50:50 methanol/water mixture to create calibration standards. Prepare a working solution of **4-Hydroxyphenylacetic acid-d6** at an appropriate concentration for spiking into samples.

Sample Preparation

- Thaw frozen human serum samples on ice.
- To 100 μ L of serum, add 10 μ L of the **4-Hydroxyphenylacetic acid-d6** internal standard working solution.
- Add 400 μ L of ice-cold methanol to precipitate proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 13,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a new microcentrifuge tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 μ L of the initial mobile phase (e.g., 95:5 water/acetonitrile with 0.1% formic acid).
- Vortex and transfer to an autosampler vial for analysis.

UPLC-MS/MS Conditions

- UPLC System: A high-performance ultra-performance liquid chromatography system.

- Column: A suitable reversed-phase column (e.g., C18, 2.1 x 100 mm, 1.7 μ m).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient: A suitable gradient to achieve separation of the analyte from other matrix components.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40°C.
- Injection Volume: 5 μ L.
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
- Ionization Mode: Negative ion mode is typically used for phenolic acids.[3]
- MRM Transitions:
 - 4-Hydroxyphenylacetic acid: Precursor ion (m/z) 151.0 -> Product ion (m/z) 107.0
 - **4-Hydroxyphenylacetic acid-d6**: Precursor ion (m/z) 157.0 -> Product ion (m/z) 113.0 (example, exact masses may vary based on deuteration pattern).

Data Analysis

- Quantification is performed by constructing a calibration curve using the peak area ratio of the analyte to the internal standard versus the concentration of the calibration standards.
- The concentration of 4-Hydroxyphenylacetic acid in the serum samples is then determined from this calibration curve.

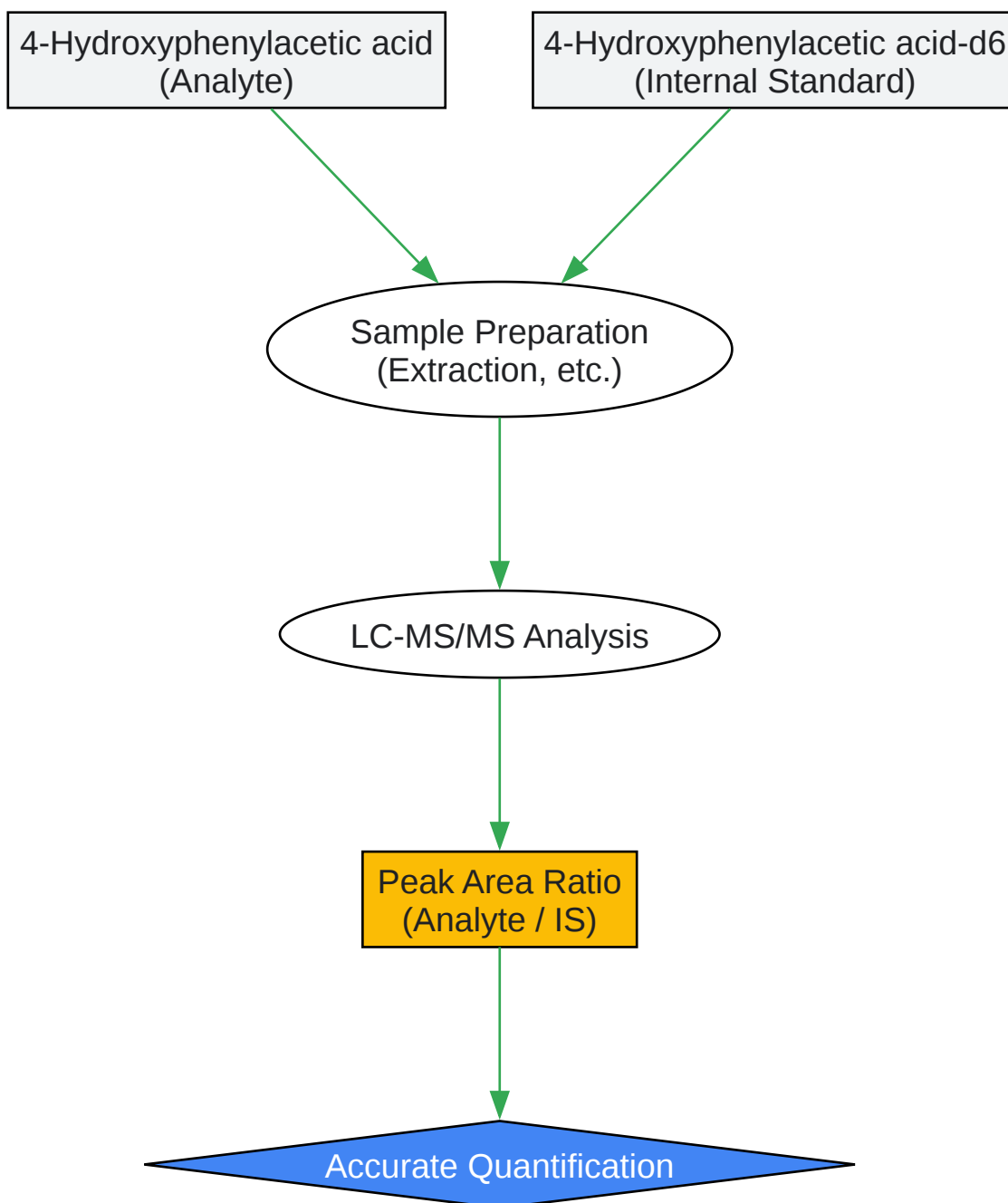
Visualized Workflows and Pathways

To further clarify the experimental and logical processes, the following diagrams are provided.



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Caption: A generalized workflow for the quantification of 4-HPAA in serum using a deuterated internal standard.



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Caption: The logical basis for using a deuterated internal standard for accurate quantification.

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- To cite this document: BenchChem. [A Technical Guide to 4-Hydroxyphenylacetic acid-d6 for Research Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12413197#commercial-suppliers-of-4-hydroxyphenylacetic-acid-d6>]

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